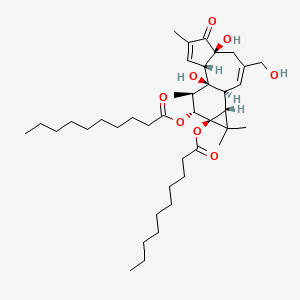

4alpha-Phorbol 12,13-didecanoate

Beschreibung

Contextualizing 4alpha-Phorbol (B3422648) 12,13-didecanoate within the Phorbol (B1677699) Ester Family

4α-PDD belongs to the phorbol ester family, a group of naturally occurring tetracyclic diterpenoids. nih.gov Phorbol esters are well-known for their potent biological activities, most notably their ability to act as tumor promoters. nih.govwikipedia.org These compounds are found in plants of the Euphorbiaceae and Thymelaeaceae families. nih.gov The parent compound, phorbol, is a diterpene with a tigliane (B1223011) skeleton. wikipedia.org The various esters of phorbol, formed by the esterification of hydroxyl groups on the phorbol ring, exhibit a wide range of biological effects. nih.govresearchgate.net

The biological activity of phorbol esters is highly dependent on their specific chemical structure. nih.gov The most extensively studied phorbol ester is Phorbol 12-myristate 13-acetate (PMA), also known as 12-O-tetradecanoylphorbol-13-acetate (TPA), which is a powerful activator of Protein Kinase C (PKC). wikipedia.org PKC is a crucial enzyme in cellular signal transduction pathways, and its activation by phorbol esters like PMA can lead to a variety of cellular responses, including cell proliferation and inflammation. nih.govwikipedia.org

Significance of 4alpha-Phorbol 12,13-didecanoate as a Distinct Research Modulator

The significance of 4α-PDD in research stems from its distinct stereochemistry at the C4 position of the phorbol ring. This "alpha" configuration renders it largely inactive as a PKC activator, in stark contrast to its potent "beta" epimer, phorbol 12,13-didecanoate (PDD), and the widely used PMA. caymanchem.comnih.govsigmaaldrich.com This inactivity towards PKC makes 4α-PDD an invaluable tool for researchers. It is frequently employed as a negative control in experiments investigating the effects of PKC-activating phorbol esters. caymanchem.comsigmaaldrich.com By using 4α-PDD alongside its active counterparts, scientists can specifically attribute observed biological effects to the activation of PKC, thereby dissecting complex signaling pathways.

For instance, studies have shown that while PMA induces the phosphorylation of several proteins in rabbit neutrophils, 4α-PDD does not. nih.gov Similarly, PMA has been observed to trigger Weibel-Palade body degranulation in human umbilical vein endothelial cells, an effect not seen with 4α-PDD. researchgate.net This differential activity underscores the importance of the C4 hydroxyl group's orientation for PKC binding and activation.

Overview of Key Biological Activities and Investigative Applications of this compound

While primarily known for its lack of PKC activation, 4α-PDD is not entirely inert. A significant research finding is its activity as an agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. caymanchem.comnih.govsigmaaldrich.com TRPV4 is a calcium-permeable ion channel involved in various physiological processes, including mechanosensation and osmotic sensing. nih.govkcl.ac.uk The identification of 4α-PDD as a TRPV4 agonist has opened up new avenues for investigating the function and regulation of this ion channel. nih.govsigmaaldrich.com

However, it is important to note that some studies suggest that 4α-PDD may have effects independent of TRPV4 activation in certain cell types, indicating the complexity of its biological profile. nih.gov In addition to its role in studying PKC and TRPV4, 4α-PDD has been used in a variety of other investigative applications. For example, both 4α-PDD and PMA have been shown to increase the amount of actin associated with the cytoskeleton in rabbit neutrophils, suggesting some shared cellular effects independent of PKC activation. nih.gov

The table below summarizes the key differential activities of 4α-PDD and the well-characterized phorbol ester, PMA.

| Feature | This compound (4α-PDD) | Phorbol 12-myristate 13-acetate (PMA) |

| PKC Activation | Inactive or very weak activator caymanchem.comnih.govsigmaaldrich.com | Potent activator wikipedia.org |

| TRPV4 Channel | Agonist caymanchem.comnih.govsigmaaldrich.com | Not a primary activator |

| Primary Use | Negative control for PKC activation studies; TRPV4 agonist caymanchem.comsigmaaldrich.comsigmaaldrich.com | Tool for studying PKC-mediated signaling pathways wikipedia.org |

| Tumor Promotion | Reported to be inactive on mouse skin sigmaaldrich.com | Potent tumor promoter wikipedia.org |

| Inflammatory Response | Reported to be inactive on mouse skin sigmaaldrich.com | Induces inflammation |

This distinct pharmacological profile solidifies the role of 4α-Phorbol 12,13-didecanoate as a critical and specific modulator in biomedical research, allowing for the precise dissection of cellular signaling pathways.

Eigenschaften

IUPAC Name |

[(1S,2S,6S,10S,11R,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H64O8/c1-7-9-11-13-15-17-19-21-32(42)47-36-28(4)39(46)30(24-29(26-41)25-38(45)31(39)23-27(3)35(38)44)34-37(5,6)40(34,36)48-33(43)22-20-18-16-14-12-10-8-2/h23-24,28,30-31,34,36,41,45-46H,7-22,25-26H2,1-6H3/t28-,30+,31-,34-,36-,38+,39-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOSGFYDFDYMCW-OEFRVDPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCCCCCCCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCCCCCCCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H64O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901098483 | |

| Record name | 1,1′-[(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-Decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl] didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27536-56-7 | |

| Record name | 1,1′-[(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-Decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl] didecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27536-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4alpha-Phorbol-12,13-didecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027536567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1′-[(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-Decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl] didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-alpha-Phorbol 12,13-Didecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Mechanisms of Action of 4alpha Phorbol 12,13 Didecanoate

Transient Receptor Potential Vanilloid 4 (TRPV4) Channel Agonism

The primary molecular target of 4α-PDD is the TRPV4 channel, a non-selective cation channel permeable to calcium ions (Ca²⁺). mdpi.comresearchgate.net Its activation by 4α-PDD initiates a cascade of intracellular events pivotal to cellular function.

Direct Activation and Ligand Binding Site Characterization of TRPV4 by 4alpha-Phorbol (B3422648) 12,13-didecanoate

4α-PDD directly activates the TRPV4 channel. nih.govnih.gov This activation is not mediated by second messengers but through direct binding to the channel protein itself. Cryo-electron microscopy (cryo-EM) studies have been instrumental in elucidating the structural basis of this interaction. These studies have revealed that 4α-PDD binds to a specific pocket within the TRPV4 channel. researchgate.netbiorxiv.orgleadxpro.com This binding site is located in a cytosol-facing cavity between the S1-S4 transmembrane helices and the TRP helix bundle. nih.govnih.gov

Mutagenesis experiments have further refined our understanding of the binding pocket. Key residues within the transmembrane domains 3 and 4 (TM3 and TM4) have been identified as critical for 4α-PDD sensitivity. nih.gov Specifically, mutations of hydrophobic residues in the central part of TM4, such as Leu584 and Trp586, significantly reduce the channel's sensitivity to 4α-PDD. nih.gov The length of the fatty acid moieties on the phorbol (B1677699) ester is also a determining factor for binding affinity, suggesting a specific orientation of the molecule within the binding pocket. nih.govebi.ac.uk The binding of 4α-PDD induces a conformational change in the TRPV4 channel, leading to its opening. biorxiv.orgleadxpro.com

Interestingly, the binding site for 4α-PDD is shared by another potent synthetic TRPV4 agonist, GSK1016790A, as well as the antagonist HC-067047, highlighting this region as a crucial regulatory hub for channel activity. nih.gov

Role of 4alpha-Phorbol 12,13-didecanoate in Ca2+ Influx Mediated by TRPV4

The activation of TRPV4 by 4α-PDD leads to a significant influx of calcium ions (Ca²⁺) into the cell. mdpi.comsigmaaldrich.commedchemexpress.com This Ca²⁺ entry is a hallmark of TRPV4 activation and is a primary mechanism through which 4α-PDD exerts its cellular effects. researchgate.netresearchgate.net The influx of Ca²⁺ through the opened TRPV4 channel can be directly measured and has been shown to be dependent on the presence of extracellular calcium. researchgate.net

This 4α-PDD-induced Ca²⁺ influx can trigger a variety of downstream signaling pathways. For instance, in cardiac fibroblasts, the activation of TRPV4 by 4α-PDD and the subsequent Ca²⁺ influx promote the differentiation of these cells into myofibroblasts. mdpi.com In vascular smooth muscle cells, 4α-PDD-evoked TRPV4 activation and Ca²⁺ influx can lead to the activation of ryanodine (B192298) receptors and large-conductance Ca²⁺-activated K⁺ (BKCa) channels, ultimately resulting in vasodilation. nih.gov Furthermore, in hippocampal neurons, 4α-PDD-mediated TRPV4 activation and the resulting Ca²⁺ influx can modulate the activity of other ion channels, such as NMDA and GABA receptors. mdpi.comnih.gov

It is important to note that while 4α-PDD is a potent activator of TRPV4, some studies have shown that in certain cell types, like dorsal root ganglia neurons, it can induce Ca²⁺ influx through mechanisms independent of TRPV4, suggesting it may not be entirely selective in all contexts. nih.govnih.gov

Structural Basis of TRPV4 Gating and this compound Interaction

Cryo-EM structures of the human TRPV4 channel in complex with 4α-PDD have provided unprecedented insights into the structural rearrangements that lead to channel gating. researchgate.netbiorxiv.orgleadxpro.compdbj.orgpdbj.org The binding of 4α-PDD to its site at the base of the S1-S4 bundle induces significant conformational changes in the channel's pore-forming domain. researchgate.netnih.gov

Upon agonist binding, the pore of the TRPV4 channel widens considerably. In the apo (unbound) state, the narrowest point of the pore, formed by isoleucine residues (I715), creates a tight hydrophobic seal that is impermeable to ions. nih.gov However, in the 4α-PDD-bound open state, the distance between these residues increases, allowing for the passage of ions. researchgate.net This opening is associated with a transition in the pore-lining S6 helices. rcsb.org Specifically, an α-to-π helical transition is observed in the S6 helix in the agonist-bound open state, a movement that is critical for channel gating in other TRP channels as well. nih.gov

These structural studies reveal a direct link between the binding of 4α-PDD and the mechanical opening of the TRPV4 channel's ion conduction pathway.

Modulation of TRPV4 Activity by Regulatory Proteins in the Presence of this compound (e.g., RhoA)

The activity of the TRPV4 channel, including its response to 4α-PDD, can be modulated by interacting regulatory proteins. One such protein is the small GTPase RhoA. researchgate.netrcsb.org Structural and functional studies have shown that RhoA can directly bind to the ankyrin repeat domains of TRPV4, which are located in the channel's N-terminus. nih.govrcsb.org

This interaction appears to have a suppressive effect on TRPV4 activity. rcsb.org The binding of RhoA to TRPV4 is thought to stabilize the closed state of the channel. The cryo-EM structure of the human TRPV4-RhoA complex provides a detailed view of the interaction interface. nih.govrcsb.org Interestingly, some disease-causing mutations in TRPV4 are located at this interface, suggesting that disruption of the TRPV4-RhoA interaction could be a pathogenic mechanism. rcsb.org

While the precise mechanism by which 4α-PDD overcomes this RhoA-mediated suppression is still under investigation, it is clear that the interplay between direct agonist binding and the influence of regulatory proteins like RhoA adds a layer of complexity to the control of TRPV4 channel function.

Distinction from Protein Kinase C (PKC) Activation

A critical aspect of 4α-PDD's pharmacology is its inability to activate Protein Kinase C (PKC), a feature that starkly contrasts with other phorbol esters.

Comparative Analysis of this compound versus PKC-Activating Phorbol Esters

Phorbol esters are a class of compounds well-known for their ability to activate PKC. However, this activity is stereospecific. The 4β-isomers of phorbol esters, such as phorbol 12-myristate 13-acetate (PMA) and phorbol 12,13-dibutyrate (PDBu), are potent activators of PKC. nih.govnih.gov In contrast, the 4α-isomers, including 4α-PDD, are largely inactive in this regard. nih.govnih.govcaymanchem.com

This difference in activity is fundamental to the use of 4α-PDD as a specific tool to study TRPV4. While PKC-activating phorbol esters can also activate TRPV4, their mechanism is indirect and dependent on PKC-mediated phosphorylation of the channel. nih.govnih.gov 4α-PDD, by bypassing PKC, allows for the direct and specific investigation of TRPV4 channel function. nih.gov

Comparative studies have clearly demonstrated these distinct mechanisms. For instance, the effects of PDBu on calcium channels can be blocked by PKC inhibitors, whereas the effects of its inactive analog, 4α-PDBu, are not. nih.gov This distinction makes 4α-PDD an invaluable pharmacological tool to dissect the direct effects of TRPV4 activation from the broader cellular changes induced by PKC activation.

| Feature | This compound (4α-PDD) | PKC-Activating Phorbol Esters (e.g., PMA, PDBu) |

| Primary Molecular Target | Transient Receptor Potential Vanilloid 4 (TRPV4) Channel | Protein Kinase C (PKC) |

| Mechanism of TRPV4 Activation | Direct binding to the TRPV4 channel protein. nih.govnih.gov | Indirect, via PKC-mediated phosphorylation of the TRPV4 channel. nih.govnih.gov |

| PKC Activation | Inactive or very low activity. nih.govnih.govcaymanchem.com | Potent activators. nih.govnih.gov |

| Specificity | Considered a selective agonist for TRPV4. nih.gov | Broad cellular effects due to PKC activation. |

Lack of PKC Translocation and Enzyme Activation by this compound

This compound (4α-PDD) is a stereoisomer of the potent protein kinase C (PKC) activator, phorbol 12,13-didecanoate (PDD). This structural difference, specifically the alpha configuration at the C-4 position, renders it incapable of effectively binding to and activating the C1 domain of conventional and novel PKC isoforms. Unlike its beta-phorbol ester counterparts, such as Phorbol 12-myristate 13-acetate (PMA) and PDD, 4α-PDD does not mimic the function of diacylglycerol (DAG), the endogenous activator of PKC.

The activation of PKC is a critical cellular event that typically involves the translocation of the enzyme from the cytosol to the plasma membrane upon binding of an activator. This relocalization is a prerequisite for the kinase to access its membrane-associated substrates and exert its phosphorylating activity. However, studies consistently demonstrate that 4α-PDD fails to induce this characteristic translocation. While potent activators like PMA cause a robust and sustained relocation of PKC from the cytoplasm to the cell membrane, 4α-PDD does not trigger this event. semanticscholar.orgabcam.com Consequently, the enzyme remains in its inactive, cytosolic state.

This failure to induce translocation directly leads to a lack of enzyme activation. Research has shown that in various cell systems, including rabbit neutrophils, 4α-PDD does not stimulate the phosphorylation of PKC-specific substrates. nih.gov For instance, while PMA treatment leads to the phosphorylation of several specific polypeptides, treatment with 4α-PDD at similar concentrations shows no such effect. nih.gov This has established 4α-PDD as a crucial negative control in research, allowing scientists to confirm that an observed biological effect is genuinely mediated by PKC activation and not by other, non-specific actions of phorbol esters. caymanchem.com

Absence of PKC-Dependent Cellular Responses to this compound

The inability of this compound (4α-PDD) to activate Protein Kinase C (PKC) results in a corresponding failure to elicit the wide range of cellular responses that are dependent on the PKC signaling pathway. This starkly contrasts with the effects of its active isomers, such as Phorbol 12-myristate 13-acetate (PMA) and phorbol 12,13-didecanoate (PDD), which are known to influence processes like cell growth, differentiation, and secretion. semanticscholar.orgnih.govnih.gov

Several studies highlight the inert nature of 4α-PDD in PKC-mediated events:

Cell Growth and Transformation: In studies on normal human skin cells, the tumor promoter PDD was shown to induce a significant increase in saturation density and promote anchorage-independent growth. In direct contrast, its structural analog, 4α-PDD, failed to elicit any of these cellular responses, demonstrating its inability to trigger PKC-dependent changes in cell growth regulation. nih.gov

Neutrophil Activation: In rabbit neutrophils, PMA potently causes cell aggregation and the exocytotic release of enzymes from specific granules. semanticscholar.orgnih.gov These are classic PKC-mediated inflammatory responses. However, 4α-PDD does not cause neutrophil aggregation or the release of these lysosomal enzymes, even at high concentrations. semanticscholar.orgnih.gov

Hormone Synthesis and Release: The regulation of prolactin synthesis and release from human decidual cells is influenced by PKC activators. Phorbol esters like PMA and PDD were found to inhibit prolactin release. Conversely, the PKC-inactive 4α-PDD was shown to have no effect on this process, further confirming that the observed inhibition is a PKC-specific event. nih.gov

This consistent lack of activity in diverse, PKC-dependent assays solidifies the role of 4α-PDD as a reliable negative control. While it is known to have biological activity in other contexts, such as the activation of the transient receptor potential vanilloid 4 (TRPV4) channel, its inactivity towards PKC is a key experimental feature. caymanchem.comnih.gov This allows researchers to dissect and isolate cellular pathways, confirming that specific biological outcomes are indeed a consequence of PKC activation by other phorbol esters.

The table below summarizes the differential effects of active phorbol esters versus 4α-PDD on various PKC-dependent cellular processes.

| Cellular Response | Active Phorbol Ester (PMA/PDD) | This compound |

| PKC Translocation | Induces translocation from cytosol to membrane semanticscholar.orgabcam.com | No translocation semanticscholar.org |

| Protein Phosphorylation | Stimulates phosphorylation of specific proteins nih.gov | No effect on phosphorylation nih.gov |

| Neutrophil Aggregation | Potent aggregator semanticscholar.org | Little to no effect semanticscholar.org |

| Lysosomal Enzyme Release | Causes exocytotic release nih.gov | No release nih.gov |

| Altered Cell Growth | Increases saturation density and anchorage-independent growth nih.gov | Fails to elicit similar responses nih.gov |

| Hormone Release (Prolactin) | Inhibits release nih.gov | No effect nih.gov |

Cellular and Subcellular Effects of 4alpha Phorbol 12,13 Didecanoate

Modulation of Intracellular Calcium Signaling and Homeostasis

4alpha-Phorbol (B3422648) 12,13-didecanoate is recognized for its ability to modulate intracellular calcium ([Ca2+]i) levels, a critical aspect of cellular signaling and homeostasis. While often utilized as a selective agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a Ca2+-permeable cation channel, evidence suggests a more complex mechanism of action that is not exclusively dependent on TRPV4 activation. nih.govnih.gov

In many cell types, the application of 4α-PDD leads to an elevation of intracellular calcium, an effect that is often attributed to the opening of TRPV4 channels and subsequent influx of extracellular calcium. nih.gov This TRPV4-mediated calcium entry is a key event in initiating various downstream cellular responses. However, in certain cellular contexts, such as in cultured mouse dorsal root ganglia neurons, 4α-PDD has been shown to induce a dose-dependent increase in intracellular calcium independently of TRPV4 activation. nih.gov This suggests the existence of alternative, TRPV4-independent pathways through which 4α-PDD can influence calcium homeostasis. The precise nature of these alternative mechanisms remains an area of active investigation.

Effects on Specific Cell Types and Systems

The cellular responses to 4α-PDD are highly dependent on the specific cell type and the signaling pathways expressed within that cell. The following sections detail the observed effects of this compound on various cell systems.

Renal and Urothelial Cell Responses to 4alpha-Phorbol 12,13-didecanoate

In the context of renal and urothelial cells, 4α-PDD has been employed as a tool to investigate the role of TRPV4 channels. In Madin-Darby canine kidney (MDCK) cells, 4α-PDD is used as a TRPV4 agonist to study its effects on cellular functions. sigmaaldrich.comscientificlabs.iesigmaaldrich.com It is understood to promote the influx of extracellular calcium into these cells. sigmaaldrich.comsigmaaldrich.com Similarly, in fallopian tubal cells, 4α-PDD has been used to study its effects on Ca2+ influx. sigmaaldrich.com

Research on urothelial cells has also pointed towards TRPV4 as a mediator of 4α-PDD's effects. The increase in intracellular calcium observed in cultured urothelial cells following exposure to 4α-PDD has been attributed to the activation of TRPV4 channels. researchgate.net This activation is also linked to the release of ATP from these cells. researchgate.net

| Cell Type | System | Observed Effect of 4α-PDD | Implied Mechanism |

| Madin-Darby canine kidney (MDCK) cells | Renal | Used as a TRPV4 agonist | Promotes extracellular calcium influx |

| Fallopian tubal cells | Reproductive | Study of Ca2+ influx | - |

| Urothelial cells | Urothelial | Increased intracellular calcium and ATP release | Suggested to be due to TRPV4 activity |

Neuronal and Glial Cell Responses to this compound

The effects of 4α-PDD on neuronal cells, particularly dorsal root ganglia (DRG) neurons, have revealed a significant TRPV4-independent mechanism of action. Studies on cultured mouse DRG neurons have demonstrated that 4α-PDD stimulates a dose-dependent increase in intracellular calcium in both wild-type and TRPV4 knockout mice, with the proportion of responding neurons and the magnitude of the calcium increase being unaffected by the genotype. nih.govkcl.ac.uk This strongly indicates that 4α-PDD activates these sensory neurons through a pathway that does not involve TRPV4. nih.gov In these neurons, both transient and sustained increases in intracellular calcium have been observed in response to 4α-PDD. nih.gov

| Cell Type | System | Observed Effect of 4α-PDD | Key Finding |

| Dorsal Root Ganglia (DRG) neurons | Neuronal | Dose-dependent increase in intracellular calcium | Occurs independently of TRPV4 activation |

| Hippocampal astrocytes | Glial | No specific data available on direct effects of 4α-PDD | General responsiveness to neuronal stimulation is known |

Cardiac Cell Responses to this compound

The cardiovascular system presents a dichotomous response to 4α-PDD, with differing effects observed in cardiac fibroblasts and cardiomyocytes. In rat cardiac fibroblasts, 4α-PDD acts as a functional agonist of endogenous TRPV4 channels. nih.gov Its application leads to a concentration-dependent elevation of intracellular calcium, which is abolished by the removal of external calcium or by the application of the non-selective cation channel blocker ruthenium red. nih.gov Furthermore, siRNA-mediated knockdown of TRPV4 significantly reduces the 4α-PDD-induced calcium increase, confirming the central role of this channel in cardiac fibroblasts. nih.gov TRPV4 activation in these cells is linked to their differentiation into myofibroblasts, a key process in cardiac remodeling. nih.gov

Conversely, studies on cultured neonatal rat heart myocytes have shown that 4α-PDD, unlike the protein kinase C-activating phorbol (B1677699) ester 12-O-tetradecanoylphorbol-13-acetate (TPA), does not affect the beating behavior of these cells. This suggests that 4α-PDD does not activate the same signaling pathways that influence cardiomyocyte contractility.

| Cell Type | System | Observed Effect of 4α-PDD | Implied Mechanism |

| Cardiac fibroblasts | Cardiac | Elevation of intracellular calcium, differentiation to myofibroblasts | Activation of endogenous TRPV4 channels |

| Cardiomyocytes (neonatal rat) | Cardiac | No effect on beating behavior | Does not activate the same signaling pathways as TPA |

Immune Cell Responses to this compound

In the immune system, 4α-PDD is generally considered inactive in contrast to other phorbol esters that are potent activators of protein kinase C (PKC). In differentiated human leukemic (HL-60) cells, 4α-PDD, which does not activate PKC, was found to be inactive in inhibiting the rise in intracellular calcium induced by the chemotactic peptide fMLP. nih.gov Similarly, it was ineffective in inducing the expression of the c-fos gene in these cells, a response that is readily triggered by PKC-activating phorbol esters. nih.gov

Studies on murine B lymphocytes further support the notion that 4α-PDD does not share the immunostimulatory properties of other phorbol esters. It has been shown to have no effect on B cell activation, a process that can be initiated by PKC-activating phorbol esters.

| Cell Type | System | Observed Effect of 4α-PDD | Key Characteristic |

| HL-60 cells (differentiated) | Immune | Inactive in inhibiting fMLP-induced calcium rise; ineffective in inducing c-fos expression | Does not activate Protein Kinase C |

| B cells (murine) | Immune | No effect on B cell activation | Lacks immunostimulatory properties of other phorbol esters |

Epidermal Cell Responses to this compound

Within the context of epidermal cells, 4α-PDD is primarily utilized as a negative control due to its lack of the inflammatory and tumor-promoting activities seen with other phorbol esters like phorbol-12,13-didecanoate (B1211315) (PDD) and phorbol-12-myristate-13-acetate (PMA). sigmaaldrich.com It has been reported to be inactive on mouse skin in this regard. sigmaaldrich.com While direct studies on the effect of 4α-PDD on epidermal cell spreading are not prominent, its use as an inactive analog suggests it does not elicit the cytoskeletal rearrangements and changes in cell adhesion that are necessary for cell spreading and are often induced by PKC-activating phorbol esters.

| Cell Type | System | Observed Effect of 4α-PDD | Primary Use in Research |

| Epidermal cells (mouse skin) | Epidermal | Inactive as an inflammatory and tumor-promoting agent | Negative control for active phorbol esters |

Influence on Cellular Processes Independent of PKC Activation

The biological activity of many phorbol esters is intrinsically linked to their ability to mimic diacylglycerol (DAG), a natural activator of Protein Kinase C (PKC). However, the stereoisomer 4α-Phorbol 12,13-didecanoate is a notable exception, being largely inactive as a PKC activator. caymanchem.com This inactivity provides a unique experimental tool to distinguish PKC-mediated events from other cellular responses.

Non-Inhibition of DNA Damage-Induced Apoptosis by 4α-Phorbol 12,13-didecanoate

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. This process can be initiated by various stimuli, including DNA damage. Certain phorbol esters that activate PKC are known to interfere with apoptotic pathways. In contrast, 4α-Phorbol 12,13-didecanoate, due to its inability to activate PKC, is not expected to inhibit apoptosis triggered by DNA damage.

While direct studies focusing on 4α-Phorbol 12,13-didecanoate's effect on DNA damage-induced apoptosis are not prevalent, its established role as an inactive control for PKC-activating phorbol esters provides strong inferential evidence. caymanchem.comsigmaaldrich.comsigmaaldrich.com Active phorbol esters can modulate apoptosis, often in a pro-survival manner, through PKC-dependent signaling cascades. The lack of PKC activation by 4α-Phorbol 12,13-didecanoate suggests it does not engage these anti-apoptotic pathways. Therefore, it serves as a baseline control in experiments, helping to confirm that any observed inhibition of apoptosis by other phorbol esters is indeed a PKC-mediated effect.

Events such as DNA damage can trigger the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from mitochondria. nih.gov While some compounds can interfere with these signals, the inert nature of 4α-Phorbol 12,13-didecanoate in the context of PKC signaling implies a neutral role in this process.

Table 1: Comparative Effects of Phorbol Esters on PKC-Mediated Apoptosis Inhibition

| Compound | PKC Activation | Expected Effect on DNA Damage-Induced Apoptosis |

| Phorbol 12-myristate 13-acetate (PMA) | Yes | Inhibition |

| Phorbol 12,13-didecanoate (PDD) | Yes | Inhibition |

| 4α-Phorbol 12,13-didecanoate | No caymanchem.com | No Inhibition |

Non-Stimulation of Angiogenesis by 4α-Phorbol 12,13-didecanoate

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process vital for development and wound healing, but also a hallmark of cancer progression. Tumor-promoting phorbol esters, such as PMA, have been demonstrated to induce angiogenesis. nih.govplos.org This effect is largely attributed to their ability to activate PKC, leading to downstream signaling that promotes the proliferation and migration of endothelial cells. plos.org

In stark contrast, 4α-Phorbol 12,13-didecanoate is recognized for its lack of tumor-promoting and inflammatory activity on mouse skin. sigmaaldrich.comsigmaaldrich.com Its primary use in research is as a negative control for the actions of potent phorbol esters like PMA and PDD. sigmaaldrich.comsigmaaldrich.com Given that the pro-angiogenic effects of other phorbol esters are linked to their PKC-activating capabilities, the inability of 4α-Phorbol 12,13-didecanoate to activate this enzyme underpins its non-stimulatory role in angiogenesis.

Studies have shown that PKC activation can lead to the upregulation of factors that drive angiogenesis, such as matrix metalloproteinases (MMPs). plos.org Since 4α-Phorbol 12,13-didecanoate does not activate PKC, it does not trigger this cascade, and therefore does not promote the invasive and proliferative behavior of endothelial cells characteristic of angiogenesis.

Table 2: Phorbol Ester Activity in Angiogenesis

| Compound | Tumor-Promoting Activity | Stimulation of Angiogenesis |

| Phorbol 12-myristate 13-acetate (PMA) | Yes nih.gov | Yes plos.org |

| 4α-Phorbol 12,13-didecanoate | No sigmaaldrich.comsigmaaldrich.com | No |

Physiological and Pathophysiological Research Applications of 4alpha Phorbol 12,13 Didecanoate

Role in Inflammatory and Nociceptive Processes

4α-PDD has been extensively used to investigate the mechanisms underlying inflammation and pain, primarily through its action as a TRPV4 agonist.

Investigation of 4alpha-Phorbol (B3422648) 12,13-didecanoate in Models of Inflammation and Pain

The compound has been utilized in various in vivo and in vitro models to explore its effects on inflammatory responses and pain signaling.

Hind Paw Swelling: In studies on inflammatory responses, 4α-PDD has been used to induce hind paw swelling in animal models, a common method for assessing inflammation. sigmaaldrich.comscientificlabs.ie

Intestinal Inflammation: Research has pointed to the complex signaling pathways involved in intestinal inflammation, where cell death and inflammatory responses are intertwined. nih.gov While not directly investigating 4α-PDD, these studies highlight the intricate environment in which TRPV4 activation by compounds like 4α-PDD could play a role.

Mechanical Hyperalgesia: 4α-PDD has been implicated in the study of mechanical hyperalgesia, a condition of heightened sensitivity to mechanical stimuli. nih.govnih.gov Its ability to activate TRPV4 channels, which are involved in mechanosensation, makes it a key pharmacological tool in this area of research. nih.govnih.gov However, some studies suggest that 4α-PDD may activate sensory neurons independently of TRPV4, indicating a more complex mechanism of action than previously thought. nih.govnih.govkcl.ac.uk

TRPV4-Mediated Pro-Inflammatory Responses Induced by 4alpha-Phorbol 12,13-didecanoate

The activation of TRPV4 channels by 4α-PDD is a key mechanism through which it can induce pro-inflammatory responses.

Activation of TRPV4 by agonists like 4α-PDD can lead to the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8), which are all involved in pain modulation. mdpi.com Furthermore, TRPV4 activation has been linked to the synthesis of nitric oxide (NO), a molecule implicated in neuropathic pain mechanisms. mdpi.com The administration of 4α-PDD has been shown to contribute to NO synthesis through the NF-κB signaling pathway, thereby contributing to neuropathic pain. mdpi.com

Central Nervous System and Autonomic Regulation Studies

4α-PDD has also proven to be a valuable compound for investigating the roles of TRPV4 in the central nervous system and in the regulation of autonomic functions.

This compound as a Tool in Osmoregulation and Drinking Behavior Research

TRPV4 channels are known to be involved in osmosensation, and 4α-PDD has been used to probe their function in regulating fluid balance.

Intracerebroventricular injections of 4α-PDD have been shown to inhibit water intake under normal conditions, after food deprivation, and following the administration of angiotensin II. nih.gov However, it did not affect water intake induced by a hypertonic solution or water deprivation. nih.gov These antidipsogenic effects were blocked by TRPV4 antagonists, suggesting that TRPV4 plays a role in regulating drinking behavior, potentially interacting with the angiotensin II pathway. nih.gov

Impact of this compound on Astrocytic Activity in Hypoxia/Ischemia Models

The role of TRPV4 in astrocytes, a type of glial cell in the central nervous system, has been explored using 4α-PDD, particularly in the context of oxygen deprivation. In studies using astrocyte cell cultures, 4α-PDD has been employed as a TRPV4 agonist to investigate the downstream effects of channel activation. nih.gov

Cardiovascular System Research

The application of 4α-PDD extends to cardiovascular research, where it has been used to understand the function of TRPV4 channels in both normal and pathological conditions. In pulmonary artery smooth muscle cells from patients with idiopathic pulmonary arterial hypertension (IPAH), 4α-PDD caused a greater increase in intracellular calcium compared to cells from healthy individuals. researchgate.net This effect was attenuated by a TRPV4 blocker, indicating that TRPV4 channel activation is enhanced in IPAH. researchgate.net Additionally, research has demonstrated that cardiac fibroblasts possess functional TRPV4 channels that are activated by 4α-PDD. abmole.com

Effects of this compound on Myocardial Contractility and Coronary Resistance

The influence of 4α-PDD on the fundamental properties of the heart muscle and its vasculature has been a subject of specific investigation. Research using isolated rat hearts has shown that 4α-PDD can act as a potent inhibitor of cardiac function, leading to a significant loss in contractility and an increase in resting tension. ahajournals.org However, these effects were notably not accompanied by changes in coronary pressure, indicating a lack of direct coronary constriction. ahajournals.org

In contrast, studies on isolated rat ventricular myocytes have produced different findings. One investigation reported that 4α-PDD, which does not activate protein kinase C, had no discernible effect on the contractility of these individual heart muscle cells. nih.gov This discrepancy suggests that the compound's effects on the whole organ may be mediated by interactions between different cell types or by mechanisms not present in isolated cells. While 4α-PDD's direct effects are debated, the channel it activates, TRPV4, is known to be involved in regulating cardiomyocyte calcium levels and contractility, highlighting the importance of this signaling pathway. nih.govnih.gov

Investigation of this compound in Cardiac Fibrosis Mechanisms

Cardiac fibrosis, the excessive deposition of extracellular matrix, is a hallmark of many heart diseases. nih.govnih.gov The process is primarily driven by cardiac fibroblasts, and understanding their activation is key to developing anti-fibrotic therapies. Research has identified functional TRPV4 channels on rat cardiac fibroblasts. nih.gov

The application of 4α-PDD to these cells has been shown to trigger a concentration-dependent elevation of intracellular calcium ([Ca²⁺]i). nih.gov This influx of calcium is a critical early step in the signaling cascades that can lead to fibroblast activation and subsequent fibrosis. The effect is abolished by the removal of external calcium or by the presence of a non-selective channel blocker, confirming the role of ion influx across the cell membrane. nih.gov By using 4α-PDD, researchers can selectively initiate this pathway to study its downstream consequences, such as gene expression and protein secretion, which are central to the development of cardiac fibrosis. nih.govelifesciences.org

Table 1: Effect of 4α-PDD on Rat Cardiac Fibroblasts

| Parameter | Observation | Significance in Fibrosis Research |

|---|---|---|

| Intracellular Ca²⁺ | Concentration-dependent increase upon 4α-PDD application. nih.gov | Demonstrates activation of a key signaling pathway in fibroblasts. |

| Membrane Currents | Activation of non-selective cation currents. nih.gov | Confirms the ion channel-mediated mechanism of 4α-PDD. |

| TRPV4 Dependence | Effect is reduced by siRNA targeting TRPV4. nih.gov | Establishes TRPV4 as the specific target of 4α-PDD in these cells. |

Renal and Bladder System Research

Functional TRPV4 channels are expressed throughout the urinary system, including the lining of the renal pelvis, ureters, and urinary bladder, making 4α-PDD a valuable agent for studying urinary tract physiology. nih.gov

This compound in Altered Bladder Reflexes and Overactivity Studies

In studies using awake rats, intravesical administration of 4α-PDD was found to significantly alter bladder function. The compound did not affect the storage phase or the initiation of voiding but markedly increased the maximal micturition pressure. nih.govnih.gov This pressure increase was specifically due to an augmentation of the late phase of the detrusor muscle contraction that occurs after voiding. nih.gov

The mechanism involves the activation of urothelial TRPV4 by 4α-PDD, which stimulates the release of mediators like ATP. nih.gov This, in turn, triggers a neural pathway that modulates the contraction. Interestingly, 4α-PDD did not alter the contractility of excised bladder muscle strips when stimulated electrically, indicating its effect in the whole bladder is not due to a direct action on the muscle itself but rather on the sensory and reflex pathways originating in the urothelium. nih.govnih.gov These findings suggest that the TRPV4 channel could be a contributor to abnormal bladder activity and a potential target for conditions like overactive bladder. nih.gov

Table 2: Effects of Intravesical 4α-PDD on Bladder Function in Rats

| Parameter Measured | Result of 4α-PDD Administration | Implication |

|---|---|---|

| Maximal Micturition Pressure | Increased by 51%. nih.govnih.gov | Suggests enhancement of the voiding reflex strength. |

| Post-Void Contraction | Markedly increased intravesical pressure. nih.gov | Points to a specific effect on the late phase of micturition. |

| Bladder Storage Phase | No alteration in intravesical pressure. nih.gov | Indicates no effect on bladder compliance or sensory filling mechanisms. |

| Contractility of Excised Bladder Strips | No change in response to electrical stimulation. nih.govnih.gov | Rules out a direct effect on the detrusor muscle itself. |

| ATP Release from Urothelial Cells | Evoked ATP release. nih.gov | Identifies a key signaling molecule in the compound's mechanism of action. |

Influence of this compound on Calcium Signaling in Renal Contexts

The lining of the renal system, known as the urothelium, expresses functional TRPV4 channels. nih.gov In cultured urothelial cells from the rat urinary bladder, 4α-PDD promotes a significant influx of calcium. nih.gov This ability to modulate calcium signaling is crucial for investigating the sensory functions of the urothelium, which detects changes in pressure, flow, and urine composition. By selectively activating TRPV4 with 4α-PDD, researchers can explore how calcium-dependent signaling pathways in these cells contribute to renal function and the coordination of the upper and lower urinary tracts.

Bone and Cartilage Biology Investigations

TRPV4 is recognized as a mechanosensitive ion channel, playing a role in how bone cells respond to physical forces.

Activation of TRPV4 by this compound in Osteoblast Function

Osteoblasts are the cells responsible for new bone formation. Research has demonstrated that these cells endogenously express TRPV4 channels. The pharmacological activation of these channels with 4α-PDD has profound effects on osteoblast function. It enhances the intracellular calcium levels, which in turn boosts the expression of key genes essential for bone formation, including Runx2, Bmp2, and Col1.

Furthermore, treatment with 4α-PDD leads to increased biomineralization, the process of depositing calcium phosphate (B84403) crystals to form bone. In ex vivo cultures of rat bone marrow stromal cells, 4α-PDD was shown to increase the formation of mineralized nodules by approximately 2.5-fold compared to control cells. These findings establish that the TRPV4 pathway, which can be selectively stimulated by 4α-PDD, is a significant regulator of osteoblast differentiation and bone-building activity.

Table 3: Effect of 4α-PDD on Osteoblast and Stromal Cell Function

| Cellular Process | Effect of 4α-PDD | Source |

|---|---|---|

| Biomineralization | Increased | |

| Mineralized Nodule Formation | Increased ~2.5-fold in rat bone marrow stromal cells | |

| Osteoblast-Specific Gene Expression | Increased expression of Runx2, Bmp2, and Col1 | |

| Intracellular Ca²⁺ Level | Enhanced |

Implications for Bone Regeneration and Osteoporosis Research

While direct and extensive research on this compound's role in bone regeneration and osteoporosis is still an emerging field, its characteristics as a specific chemical probe offer valuable insights. Osteoporosis is a prevalent bone disease characterized by an imbalance in bone remodeling, leading to decreased bone mineral density and a higher risk of fractures. mdpi.comresearchgate.net Therapeutic strategies for osteoporosis and impaired bone regeneration often focus on either inhibiting bone resorption by osteoclasts or stimulating bone formation by osteoblasts. mdpi.com

The study of signaling pathways that regulate the differentiation and activity of these bone cells is crucial. Phorbol (B1677699) esters are known to be powerful modulators of intracellular signaling, primarily through their interaction with protein kinase C (PKC). physiology.orgnih.gov However, this compound is notable for being an epimer that does not activate PKC. physiology.orgnih.gov This inactivity makes it an ideal negative control in studies investigating the PKC-dependent effects of other phorbol esters on bone cells. By using this compound, researchers can distinguish the specific effects of PKC activation from other potential cellular responses, thereby clarifying the precise role of the PKC pathway in osteoblast and osteoclast function. This is critical for developing targeted anabolic therapies that aim to stimulate bone formation. mdpi.comresearchgate.net

Although it is established as a non-activator of PKC, this compound has been identified as a selective agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. nih.govnih.gov The TRPV4 channel is a calcium-permeable cation channel implicated in cellular responses to mechanical and osmotic stress. nih.gov Since mechanical loading is a critical factor in bone homeostasis and regeneration, the ability of this compound to selectively activate TRPV4 provides a unique tool to explore the role of this specific channel in bone cell mechanotransduction, independent of PKC signaling. This could unveil novel therapeutic targets for osteoporosis and enhance bone regeneration strategies.

Oncology Research and Tumor Promotion Studies

In the field of oncology, particularly in studies of chemical carcinogenesis, this compound serves a critical function as a non-promoting control agent. sigmaaldrich.com Chemical carcinogenesis is often modeled as a multi-stage process, including initiation and promotion. Tumor promoters are substances that are not carcinogenic by themselves but significantly enhance the development of tumors when applied after an initiating agent. The most well-studied class of tumor-promoting agents are the phorbol esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA or PMA) and Phorbol 12,13-didecanoate (PDD). physiology.orgsemanticscholar.org

These compounds exert their potent tumor-promoting effects primarily by activating protein kinase C (PKC), a key enzyme in cellular signal transduction pathways that regulate cell growth, differentiation, and apoptosis. physiology.orgnih.gov In stark contrast, this compound, an alpha-anomer of PDD, is consistently reported to be inactive as a tumor promoter and does not activate PKC. physiology.orgnih.govsigmaaldrich.com Its structural similarity to active phorbol esters, combined with its biological inactivity in tumor promotion, makes it an indispensable tool for researchers. sigmaaldrich.comsigmaaldrich.com

By using this compound as a negative control, scientists can validate that the observed biological effects—such as inflammation, cell proliferation, and ultimately tumor formation—are specifically due to the PKC-activating properties of compounds like TPA and PDD, and not some other non-specific effect of the phorbol ester structure. physiology.orgsigmaaldrich.com This rigorous control ensures the accurate interpretation of experimental results in the study of tumor promotion mechanisms.

A key distinction between this compound and its tumor-promoting counterparts lies in their differential effects on angiogenesis and cell proliferation, two processes fundamental to tumor growth. physiology.org Angiogenesis, the formation of new blood vessels, is essential for supplying growing tumors with nutrients and oxygen. physiology.orgwjgnet.com

Research has demonstrated that potent tumor-promoting phorbol esters, including 12-O-tetradecanoylphorbol-13-acetate (TPA/PMA) and phorbol 12,13-didecanoate (PDD), are capable of inducing angiogenesis. physiology.orgnih.gov This effect is linked to their ability to activate protein kinase C (PKC). physiology.org In contrast, this compound, which does not activate PKC, fails to stimulate angiogenesis in experimental models such as the chick chorioallantoic membrane and rabbit cornea assays. physiology.orgnih.gov While tumor-promoting phorbol esters can induce endothelial cells to invade collagen matrices and form capillary-like structures, this effect is absent with the non-promoting 4alpha-anomer. nih.gov

Similarly, while PKC activation by tumor promoters like PMA is known to modulate cell proliferation, the specific outcome can be cell-type dependent. nih.gov However, the defining characteristic of this compound in this context is its inability to trigger the specific PKC-mediated signaling cascades that are associated with the proliferative and pro-angiogenic responses induced by tumor-promoting phorbol esters. physiology.org This clear demarcation in biological activity underscores its value as a non-active control, helping to isolate PKC activation as a critical mechanism in tumor promotion-associated angiogenesis. physiology.orgnih.gov

Data Tables

Table 1: Comparative Activity of Phorbol Esters Use the interactive controls to filter and sort the data.

| Compound | Protein Kinase C (PKC) Activation | Tumor Promotion | Angiogenesis Induction |

|---|---|---|---|

| This compound | Inactive physiology.orgnih.gov | Inactive physiology.orgsigmaaldrich.com | Inactive physiology.orgnih.gov |

| Phorbol 12,13-didecanoate (PDD) | Active physiology.orgnih.gov | Active physiology.org | Active physiology.orgnih.gov |

| 12-O-tetradecanoylphorbol-13-acetate (TPA/PMA) | Active physiology.orgnih.gov | Active semanticscholar.org | Active physiology.orgnih.gov |

Structure Activity Relationship Studies of 4alpha Phorbol 12,13 Didecanoate

Comparative Analysis of 4alpha-Phorbol (B3422648) Stereoisomerism and Biological Activity

The stereochemistry at the C4 position of the phorbol (B1677699) core is a critical determinant of biological activity, particularly concerning the activation of Protein Kinase C (PKC). Phorbol esters are classified into two main series based on the orientation of the hydroxyl group at this position: the 4α- and 4β-isomers.

The naturally occurring, tumor-promoting phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA), belong to the 4β-series. In these compounds, the hydroxyl group at C4 is in the β-position (pointing up). This specific spatial arrangement, in conjunction with the ester groups at C12 and C13, allows the molecule to mimic the endogenous PKC activator, diacylglycerol (DAG). nih.gov This mimicry enables the 4β-phorbol esters to bind to the C1 domain of PKC, leading to its activation and a cascade of downstream cellular responses. nih.govucsd.edu

In contrast, 4α-Phorbol 12,13-didecanoate belongs to the 4α-series, where the hydroxyl group at C4 is in the α-position (pointing down). nih.gov This seemingly minor change in stereochemistry has profound consequences for its biological activity. The α-configuration alters the spatial relationship of the A and B rings of the phorbol core, preventing it from effectively binding to and activating PKC. nih.gov Consequently, 4α-PDD is considered a negative control for PKC activation in many experimental settings. caymanchem.comsigmaaldrich.com

While inactive towards PKC, 4α-PDD has been identified as a potent agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. caymanchem.commedchemexpress.com This highlights a key aspect of phorbol ester structure-activity relationships: different stereoisomers can exhibit distinct and selective biological activities by interacting with different cellular targets. The inactivity of 4α-PDD at PKC, coupled with its activity at TRPV4, makes it a valuable pharmacological tool to study TRPV4-mediated processes without the confounding effects of PKC activation. nih.govnih.gov

| Compound | Stereochemistry at C4 | Primary Biological Activity | Reference |

| 4α-Phorbol 12,13-didecanoate (4α-PDD) | α-hydroxyl | TRPV4 Agonist | medchemexpress.com, caymanchem.com |

| 4β-Phorbol 12,13-didecanoate (β-PDD) | β-hydroxyl | PKC Activator | caymanchem.com |

| Phorbol 12-myristate 13-acetate (PMA) | β-hydroxyl | PKC Activator | caymanchem.com |

| Phorbolol myristate acetate | β-hydroxyl | Weak PKC Activator | nih.gov |

Influence of Ester Modifications on TRPV4 Agonism by 4alpha-Phorbol 12,13-didecanoate

The ester groups at the C12 and C13 positions of the phorbol ring play a crucial role in the agonistic activity of 4α-PDD at the TRPV4 channel. While the 4α-stereochemistry is essential for its selectivity, the nature of these ester side chains significantly influences its potency.

Structure-activity studies involving various 4α-phorbol esters have demonstrated that the acylation pattern on ring C is critical for TRPV4 activation. acs.org For instance, variations in the length of the fatty acid chains at the C12 and C13 positions can lead to differences in the efficacy and potency of TRPV4 agonism. While 4α-PDD, with its two decanoate (B1226879) (C10) chains, is a potent activator, other derivatives with different ester modifications exhibit a range of activities. This suggests that there is an optimal lipophilicity and spatial conformation conferred by the ester groups for maximal TRPV4 activation.

| Compound | Ester Group at C12 | Ester Group at C13 | Relative TRPV4 Agonistic Activity | Reference |

| 4α-Phorbol 12,13-didecanoate (4α-PDD) | Decanoate | Decanoate | Potent | researchgate.net |

| 4α-Phorbol 12,13-dihexanoate (4α-PDH) | Hexanoate | Hexanoate | More potent than 4α-PMA | researchgate.net |

| 4α-Phorbol 12-myristate 13-acetate (4α-PMA) | Myristate | Acetate | Less potent than 4α-PDH | researchgate.net |

Structural Determinants for Non-PKC Activation by this compound

The inability of 4α-Phorbol 12,13-didecanoate to activate Protein Kinase C is a direct consequence of its stereochemistry at the C4 position. The C1 domain of conventional and novel PKC isozymes, which serves as the binding site for diacylglycerol and 4β-phorbol esters, possesses a highly specific three-dimensional structure. nih.gov The binding of these activators requires a precise set of hydrogen bond interactions and hydrophobic contacts within a groove on the C1 domain surface. nih.gov

In 4β-phorbol esters, the upward-facing β-hydroxyl group at C4, along with the carbonyl oxygen of the C3 ketone and the C20 hydroxyl group, form a critical pharmacophore that mimics the glycerol (B35011) backbone of diacylglycerol. nih.gov This allows the molecule to fit snugly into the binding pocket and stabilize an active conformation of PKC. ucsd.edu

Methodological Applications of 4alpha Phorbol 12,13 Didecanoate in Scientific Research

Utility as a Selective Pharmacological Probe for TRPV4 Channel Studies

4alpha-Phorbol (B3422648) 12,13-didecanoate has been widely described as a selective agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a Ca²⁺-permeable cation channel involved in mechanosensation and osmosensation. nih.govkcl.ac.uknih.govresearchgate.net It was one of the first synthetic agonists identified for TRPV4 and is known to activate the channel through direct interaction with a ligand-binding pocket formed by transmembrane regions 3 and 4. nih.gov This activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i). nih.gov

The utility of 4α-PDD as a TRPV4 agonist has been demonstrated in various studies. For instance, in rat cardiac fibroblasts, 4α-PDD induced a concentration-dependent elevation of [Ca²⁺]i, an effect that was abolished by the removal of external Ca²⁺ and by the general TRP channel blocker ruthenium red. nih.gov Furthermore, silencing the TRPV4 gene with siRNA significantly reduced the 4α-PDD-induced calcium influx and non-selective cation currents, providing strong evidence for its action via TRPV4 in these cells. nih.gov Similarly, in idiopathic pulmonary arterial hypertension-pulmonary artery smooth muscle cells (IPAH-PASMC), 4α-PDD caused a greater increase in cytosolic Ca²⁺ compared to normal PASMCs, an effect that was inhibited by a TRPV4 blocker. researchgate.net

Despite these concerns, in many whole-animal studies, the effects of 4α-PDD appear to be mediated by TRPV4. For example, paw edema induced by intraplantar injection of 4α-PDD was absent in TRPV4 knockout mice. nih.gov This suggests that while direct activation of sensory neurons by 4α-PDD might be complex, its in vivo effects in some models are clearly dependent on the presence of functional TRPV4 channels, possibly through the activation of non-neuronal cells. nih.gov

Table 1: Summary of 4α-PDD Activity in TRPV4 Studies

| Cell/Tissue Type | Key Finding | Reference |

|---|---|---|

| Rat Cardiac Fibroblasts | 4α-PDD elevates intracellular Ca²⁺ via TRPV4 activation. | nih.gov |

| IPAH-Pulmonary Artery Smooth Muscle Cells | 4α-PDD causes a greater increase in cytosolic Ca²⁺ compared to normal cells, which is blocked by a TRPV4 antagonist. | researchgate.net |

| Cultured Mouse Dorsal Root Ganglia Neurons | 4α-PDD activates neurons independently of TRPV4. | nih.govkcl.ac.uknih.gov |

| Mouse Paw (in vivo) | 4α-PDD-induced edema is abolished in TRPV4 knockout mice. | nih.gov |

Application as a Negative Control in Protein Kinase C-Related Investigations

A significant methodological application of 4alpha-phorbol 12,13-didecanoate is its use as a negative control in studies investigating the activation of Protein Kinase C (PKC). biomol.comcaymanchem.com Phorbol (B1677699) esters, such as phorbol 12-myristate 13-acetate (PMA) and phorbol 12,13-didecanoate (PDD), are potent activators of PKC. biomol.comnih.govabcam.com 4α-PDD, being an inactive analogue, does not activate PKC and is therefore used to demonstrate that an observed effect is specifically due to PKC activation by its active counterparts. biomol.comcaymanchem.comnih.govnih.govnih.gov

For example, in a study on rabbit neutrophils, the co-carcinogenic compound PMA was shown to cause the phosphorylation of several polypeptides, an effect not observed with 4α-PDD. nih.gov This differential effect helped to link the observed phosphorylation events to the activation of PKC. nih.gov Similarly, in NIH/3T3 cells, the PKC-activating phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA) inhibited DNA synthesis, while 4α-PDD was ineffective, indicating that the antiproliferative action was mediated through PKC activation. nih.gov

In another study investigating glycogenolysis in rat liver, the phorbol ester PMA attenuated the effects of prostaglandin (B15479496) F2α and noradrenaline. In contrast, 4α-PDD, which does not activate protein kinase C, had no such effect, confirming that the observed inhibition was a consequence of PKC activation. nih.gov

The use of 4α-PDD as a negative control is crucial for attributing cellular responses specifically to the PKC signaling pathway when using other phorbol esters.

In Vitro Experimental Models Utilizing this compound

This compound has been employed in a variety of in vitro experimental models to probe cellular mechanisms.

In studies on sensory neurons, 4α-PDD has been applied to cultured dorsal root ganglia and trigeminal ganglia neurons to investigate the role of TRPV4 in neuronal activation and sensitization. nih.govkcl.ac.uknih.gov These experiments typically involve measuring changes in intracellular calcium levels using fluorescent indicators like Fura-2. nih.gov

The compound has also been used in studies of cardiac fibroblasts. nih.gov In this model, the application of 4α-PDD helped to establish the presence and functional activity of TRPV4 channels in these cells by measuring both intracellular calcium concentration and membrane currents. nih.gov

In the context of vascular biology, 4α-PDD has been used on pulmonary artery smooth muscle cells from patients with idiopathic pulmonary arterial hypertension to explore the role of TRPV4 in the disease's pathology. researchgate.net These experiments demonstrated enhanced TRPV4-mediated calcium signaling in diseased cells compared to controls. researchgate.net

Furthermore, 4α-PDD has been utilized in cell proliferation assays with NIH/3T3 cells. In these experiments, it served as a crucial negative control to show that the inhibition of DNA synthesis by other phorbol esters was dependent on their ability to activate Protein Kinase C. nih.gov

Table 2: Examples of In Vitro Models Using 4α-PDD

| In Vitro Model | Purpose of 4α-PDD Use | Key Measurement | Reference |

|---|---|---|---|

| Cultured Mouse Dorsal Root Ganglia Neurons | Investigate TRPV4-dependent and -independent activation | Intracellular Ca²⁺ concentration | nih.govkcl.ac.uknih.gov |

| Rat Cardiac Fibroblasts | Confirm functional TRPV4 expression | Intracellular Ca²⁺ and membrane currents | nih.gov |

| IPAH-Pulmonary Artery Smooth Muscle Cells | Examine the role of TRPV4 in disease pathology | Cytosolic Ca²⁺ concentration | researchgate.net |

| NIH/3T3 Cells | Negative control for PKC activation in proliferation studies | DNA synthesis | nih.gov |

| Rabbit Neutrophils | Negative control for PKC-mediated protein phosphorylation | Protein phosphorylation | nih.gov |

In Vivo Animal Models Employing this compound

In vivo studies in animal models have utilized this compound to investigate the physiological and pathophysiological roles of TRPV4.

One area of research has been the study of pain and inflammation. In mice, the administration of nerve growth factor (NGF) induces hyperalgesia. nih.govkcl.ac.uknih.gov Studies have investigated the role of TRPV4 in this process using both wild-type and TRPV4 knockout mice. nih.govkcl.ac.uknih.gov While NGF-induced sensitization to heat and von Frey stimuli was observed in both genotypes, sensitization to noxious pressure was only present in wild-type mice, suggesting a role for TRPV4 in certain types of mechanosensation. nih.govnih.gov Furthermore, as mentioned earlier, 4α-PDD-induced paw edema was abolished in TRPV4 knockout mice, providing in vivo evidence for its action through a TRPV4-dependent pathway in this inflammatory model. nih.gov

Another application of 4α-PDD in vivo has been in the study of osmoregulation and drinking behavior in rats. Intracerebroventricular injections of 4α-PDD were found to inhibit water intake under normal conditions, after food deprivation, and following the administration of angiotensin II. nih.gov However, it did not affect drinking induced by a hypertonic solution or water deprivation. nih.gov The antidipsogenic effects of 4α-PDD were blocked by TRPV4 antagonists, suggesting that central TRPV4 channels are involved in the regulation of drinking behavior, potentially through interaction with the angiotensin II pathway. nih.gov

These in vivo models have been instrumental in elucidating the complex roles of the TRPV4 channel in sensory perception and physiological regulation, with 4α-PDD serving as a key pharmacological tool.

Emerging Research and Future Perspectives on 4alpha Phorbol 12,13 Didecanoate

Potential for Analog Development and Modified Biological Activity

While 4α-Phorbol 12,13-didecanoate is a valuable research tool, its phorbol (B1677699) ester backbone raises considerations for in vivo applications. This has spurred interest in developing analogs with modified biological activity. The goal is to create compounds that retain the potent and selective TRPV4 agonism of 4α-PDD but possess improved pharmacokinetic properties and a more favorable safety profile.

Researchers are exploring modifications to the phorbol structure to understand the structure-activity relationships that govern its interaction with TRPV4. By altering the ester side chains at the C12 and C13 positions, or by modifying other functional groups on the phorbol ring, scientists aim to develop novel compounds with enhanced specificity and reduced off-target effects. These efforts could lead to the development of a new class of therapeutic agents that can precisely modulate TRPV4 activity.

Interestingly, 4α-PDD is considered an inactive analog of other phorbol esters, like Phorbol 12-myristate 13-acetate (PMA) and Phorbol 12,13-didecanoate (PDD), in terms of activating Protein Kinase C (PKC). caymanchem.comsigmaaldrich.com This distinction is crucial as it allows researchers to investigate TRPV4-mediated pathways without the confounding effects of broad PKC activation. caymanchem.comnih.gov The development of new analogs seeks to maintain this PKC-independent mechanism of action while optimizing other pharmacological characteristics.

| Compound | Primary Target | PKC Activation | Primary Use |

|---|---|---|---|

| 4alpha-Phorbol (B3422648) 12,13-didecanoate (4α-PDD) | TRPV4 Agonist | Inactive | Selective TRPV4 activation in research |

| Phorbol 12-myristate 13-acetate (PMA) | PKC Activator | Active | Broad PKC activation, tumor promotion studies |

| Phorbol 12,13-didecanoate (PDD) | PKC Activator | Active | Broad PKC activation, various signaling studies |

Advancing Understanding of TRPV4-Mediated Disease Mechanisms

The specificity of 4α-Phorbol 12,13-didecanoate for the TRPV4 channel has made it an indispensable tool for elucidating the role of this ion channel in a wide range of physiological and pathological processes. caymanchem.com TRPV4 is a non-selective cation channel that is activated by a variety of stimuli, including temperature, mechanical stress, and endogenous ligands. nih.gov Its activation leads to an influx of calcium ions (Ca2+), which triggers downstream signaling cascades. mdpi.commedchemexpress.com

Research utilizing 4α-PDD has implicated TRPV4 in numerous disease states. For instance, studies have shown that activation of TRPV4 by 4α-PDD can contribute to altered bladder reflexes, suggesting a role for the channel in urinary incontinence and overactive bladder. medchemexpress.com In the context of pain, 4α-PDD has been used to demonstrate the involvement of TRPV4 in neuropathic pain by promoting nociception through Ca2+ influx and subsequent sensitization of the channel. mdpi.com

Furthermore, investigations using 4α-PDD are shedding light on the role of TRPV4 in cardiovascular diseases. In pulmonary arterial hypertension, for example, 4α-PDD has been shown to cause a greater increase in intracellular calcium in pulmonary artery smooth muscle cells from patients with the disease compared to normal cells. researchgate.net This suggests that TRPV4 may be a key player in the vascular remodeling and vasoconstriction characteristic of this condition.

However, it is important to note that some studies have questioned the absolute specificity of 4α-PDD for TRPV4, particularly in certain cell types like cultured dorsal root ganglia neurons. nih.govnih.gov These findings highlight the need for careful interpretation of data and the use of complementary approaches to validate the role of TRPV4 in specific disease models. nih.gov

| Disease Area | Observed Effect of 4α-PDD (as a TRPV4 agonist) | Potential Implication |

|---|---|---|

| Neuropathic Pain | Induces calcium influx and sensitization of nociceptors. mdpi.com | TRPV4 is a potential target for novel analgesics. |

| Bladder Dysfunction | Contributes to altered bladder reflexes. medchemexpress.com | TRPV4 antagonists could treat overactive bladder. |

| Pulmonary Hypertension | Increases intracellular calcium in pulmonary artery smooth muscle cells. researchgate.net | TRPV4 may be involved in the pathogenesis of the disease. |

| Drinking Behavior | Inhibits water intake under certain conditions. nih.gov | TRPV4 in the brain may regulate fluid balance. |

Exploration of Novel Therapeutic Avenues Based on 4alpha-Phorbol 12,13-didecanoate's Specificity

The targeted activation of TRPV4 by 4α-Phorbol 12,13-didecanoate has opened up new possibilities for therapeutic interventions. By understanding the specific downstream effects of TRPV4 activation in different tissues and disease states, researchers can identify novel drug targets and develop more precise treatment strategies.

One promising area is the development of TRPV4 antagonists. Given the role of TRPV4 in pain and inflammation, selective blockers of this channel could offer a new class of non-opioid analgesics and anti-inflammatory drugs. The use of 4α-PDD in preclinical models is crucial for identifying and validating such antagonists.

Conversely, in some conditions, targeted activation of TRPV4 may be beneficial. For example, research has suggested that TRPV4 activation in the brain can regulate drinking behavior, indicating a potential role for TRPV4 agonists in managing disorders of fluid balance. nih.gov

The specificity of 4α-PDD also allows for the detailed study of the signaling pathways coupled to TRPV4 activation. This knowledge is essential for designing therapies that can modulate these pathways to achieve a desired therapeutic outcome. For example, understanding how TRPV4 activation leads to vasodilation or vasoconstriction in different vascular beds could inform the development of treatments for cardiovascular diseases.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of 4α-PDD in cellular studies, and how does it differ from other phorbol esters?

- Mechanism : 4α-PDD selectively activates transient receptor potential vanilloid 4 (TRPV4) channels, inducing calcium influx without activating protein kinase C (PKC). Unlike phorbol esters like PMA (phorbol 12-myristate 13-acetate), 4α-PDD lacks PKC agonism due to its stereochemical configuration .

- Methodological Note : Validate TRPV4 activation using calcium imaging (e.g., Fura-2 assays) or patch-clamp electrophysiology to measure cation currents. Confirm specificity with TRPV4 antagonists like HC-067047 .

Q. How can researchers validate TRPV4 activation by 4α-PDD in experimental models?

- Approach :

Use TRPV4-knockout cell lines or tissues to confirm absence of 4α-PDD-induced calcium responses.

Combine with TRPV4-specific inhibitors (e.g., RN-1734) to block downstream effects.

Compare responses to other TRPV4 agonists (e.g., GSK1016790A) for consistency .

- Key Data : EC₅₀ for TRPV4 activation is ~1.5–2 µM, with peak responses observed at 10 µM .

Q. Why is 4α-PDD used as a negative control in PKC signaling studies?

- Rationale : 4α-PDD retains the phorbol ester structure but lacks PKC activation due to its α-stereochemistry. This makes it ideal for isolating PKC-independent effects in experiments where phorbol esters like PDD (phorbol 12,13-didecanoate) are used .

- Experimental Design : In PKC studies, co-administer 4α-PDD with PKC inhibitors (e.g., Gö6983) to confirm the absence of off-target kinase activation .

Advanced Research Questions

Q. How should researchers address contradictory data on 4α-PDD’s role in PKC-independent pathways?

- Case Study : In rat mammary cells, 4α-PDD + somatostatin (SS) increased triacylglycerol secretion 6-fold, suggesting a PKC-independent pathway. However, other studies report no PKC activation .

- Resolution Strategies :

Verify compound purity (e.g., via HPLC) to rule out contamination by PKC-active isomers.

Use PKC-deficient cell models to isolate TRPV4-mediated effects.

Explore alternative pathways, such as calcium/calmodulin-dependent kinases (CaMK) or mechanotransduction .

Q. What experimental conditions optimize 4α-PDD’s efficacy in TRPV4 activation?

- Critical Parameters :

- Solvent : Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity).

- Calcium Buffering : Use low extracellular calcium (≤1 mM) to enhance signal-to-noise ratios in calcium imaging.

- Temperature : TRPV4 activation is temperature-sensitive; maintain physiological conditions (37°C) for in vitro studies .

- Dose-Response : Titrate 4α-PDD between 0.1–10 µM, monitoring for saturation of calcium influx .

Q. How can researchers ensure specificity of 4α-PDD in complex physiological models (e.g., neuronal or endothelial systems)?

- Multi-Modal Validation :

Combine TRPV4 agonists/antagonists with mechanical or osmotic stimuli to assess channel crosstalk.

Measure downstream biomarkers (e.g., nitric oxide production in endothelial cells) to confirm TRPV4-mediated signaling.

Use siRNA knockdown of TRPV4 to eliminate off-target effects .

- Example : In dorsal root ganglion neurons, 4α-PDD-induced calcium influx was absent in TRPV4-knockout mice, confirming specificity .

Data Contradiction Analysis

- PKC vs. TRPV4 Cross-Talk : While 4α-PDD is PKC-inactive, some studies report Egr-1 activation via PKC. This may arise from cell-specific signaling cascades or indirect calcium-mediated kinase activation. Resolve by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten